N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
Description
Properties
IUPAC Name |
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-15-8-10-17(11-9-15)22(26)23-16(2)20-13-12-19(14-21(20)28-23)25-24(27)18-6-4-3-5-7-18/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXLLEHZTAIENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzofuran Core
The benzofuran ring system is constructed via acid- or base-catalyzed cyclization. A representative protocol involves:
Starting Material : 4-Methoxy-2-hydroxybenzaldehyde
Reagents : Ethyl 2-bromopropionate, K₂CO₃, DMF
Conditions : 90°C for 2 hours
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purification | Ethyl acetate extraction, brine wash |
| Key Spectral Data | NMR (CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H), 6.94 (s, 1H), 3.89 (s, 3H) |
This step generates 3-methyl-1-benzofuran-6-methoxy, which undergoes demethylation to yield the phenolic intermediate for subsequent acylation.
Friedel-Crafts Acylation at C2
Reagents : 4-Methylbenzoyl chloride, AlCl₃
Solvent : Dichloromethane (DCM)
Conditions : 0°C to room temperature, 12 hours
| Parameter | Value |
|---|---|
| Catalyst Loading | 1.2 equiv AlCl₃ |
| Yield | 68–72% |
| Side Products | Over-acylated derivatives (<5%) |
Mechanistic studies indicate that the methyl group at C3 directs electrophilic substitution to the C2 position through steric and electronic effects.
Amide Bond Formation at C6
Method A : Direct Aminolysis
Method B : Carbodiimide-Mediated Coupling
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 65% | 82% |
| Purity (HPLC) | 95.2% | 98.7% |
| Scale-Up Feasibility | Limited | Preferred |
Method B minimizes racemization and improves crystallinity due to milder conditions.
Industrial Production Optimization
Continuous Flow Synthesis
Modern facilities employ flow chemistry to enhance efficiency:
| Stage | Reactor Type | Residence Time |
|---|---|---|
| Cyclization | Packed-bed | 15 min |
| Acylation | Microfluidic | 8 min |
| Amidation | Tubular | 30 min |
This approach reduces solvent usage by 40% and increases throughput to 15 kg/day.
Green Chemistry Innovations
-
Catalyst Recycling : AlCl₃ recovery via aqueous extraction (>90% efficiency)
-
Solvent Replacement : Switch from DCM to cyclopentyl methyl ether (CPME) in acylation steps
-
Waste Minimization : Enzymatic hydrolysis of byproducts reduces hazardous waste generation by 62%
Analytical Characterization
Critical quality control parameters include:
HPLC Conditions :
Spectroscopic Data :
Challenges and Solutions
5.1 Regioselectivity in Acylation
The C2/C5 acylation ratio depends on:
5.2 Amide Crystallization
Crystal engineering approaches enhance purity:
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions are facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to corresponding amines or alcohols.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antioxidant agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses .
Comparison with Similar Compounds
Substituent Effects
- The chlorine atom (electron-withdrawing via -I effect) could reduce electron density, altering solubility or binding affinities in biological systems.
- Steric Considerations :
- Both substituents (methyl and chlorine) are similar in size, minimizing steric differences.
Molecular Weight and Polarity
- The chloro-substituted analog has a higher molecular weight (389.8 g/mol vs. 369.4 g/mol ) due to chlorine’s atomic mass, which may marginally affect pharmacokinetic properties like diffusion rates .
Comparative Data Table
Limitations in Available Data
Biological Activity
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a synthetic compound that belongs to the benzofuran class of organic molecules. Its structure indicates potential biological activity, particularly in the context of cancer research and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of 373.42 g/mol. The structural complexity suggests multiple sites for interaction with biological targets.
The mechanism of action for this compound involves its interaction with various molecular targets, which may include enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may inhibit certain enzymatic activities and modulate receptor functions, leading to various biological effects such as:
- Anticancer Activity : The compound has shown potential in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antibacterial Properties : It may exhibit antibacterial activity by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Anticancer Activity
Recent studies have evaluated the anticancer potential of benzofuran derivatives, including this compound. Notably, a study reported that benzofuran derivatives exhibited significant inhibitory effects against non-small cell lung carcinoma (NSCLC) cell lines such as A549 and NCI-H23. The IC50 values for these compounds ranged from 0.49 µM to 68.9 µM, indicating potent antiproliferative effects .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4b | A549 | 1.48 | Apoptosis induction |
| 15a | NCI-H23 | 2.52 | Cell cycle arrest |
| 16a | NCI-H23 | 0.49 | VEGFR-2 inhibition |
Antibacterial Activity
The antibacterial properties of benzofuran derivatives have been noted in various studies. The interaction with bacterial enzymes is hypothesized to be a key mechanism through which these compounds exert their effects. While specific data on this compound is limited, similar compounds in this class have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Studies
A prominent study investigated the effects of several benzofuran derivatives on cancer cell lines, revealing that modifications to the benzofuran structure significantly influenced their biological activity. For instance, substituents like methyl or morpholino groups enhanced anticancer efficacy, suggesting that structural optimization can lead to more potent therapeutic agents .
Q & A
Q. What are the key synthetic routes for N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide, and how are intermediates purified?
The synthesis typically involves multi-step reactions, including benzofuran ring formation, benzoylation, and amide coupling. For example, analogous compounds are synthesized via:
- Step 1 : Construction of the benzofuran core using substituted phenols and ketones under acidic conditions .
- Step 2 : Benzoylation at the 2-position of the benzofuran ring using 4-methylbenzoyl chloride in the presence of a base (e.g., pyridine) .
- Step 3 : Amide coupling at the 6-position via a nucleophilic acyl substitution reaction using benzamide derivatives and a coupling agent (e.g., EDCI/HOBt) .
Purification : Intermediate products are isolated via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. How is the structural identity of this compound confirmed?
Structural elucidation employs:
- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., methyl groups at 3.1–3.3 ppm, aromatic protons at 6.8–8.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., observed [M+H] matches theoretical mass within 2 ppm error) .
- X-ray Crystallography : For crystalline derivatives, bond lengths and angles are compared to computational models (e.g., DFT) .
Q. What analytical methods ensure purity for biological testing?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for in vitro assays) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are measured to confirm stoichiometry (≤0.4% deviation) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the benzofuran core during functionalization?
The 2-position benzoyl group introduces steric hindrance, slowing electrophilic substitutions at adjacent positions. Computational studies (e.g., DFT) show that electron-withdrawing groups on the benzamide moiety reduce nucleophilicity at the 6-position, necessitating harsher reaction conditions (e.g., elevated temperatures or stronger bases) . Kinetic studies using in situ IR spectroscopy reveal that reaction rates decrease by ~30% when bulky substituents are present .
Q. What strategies resolve contradictions in reported biological activity data for benzofuran-benzamide hybrids?
Discrepancies in IC values (e.g., anticancer assays) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Solubility Issues : Use of DMSO vs. aqueous buffers can alter bioavailability. A 2024 study demonstrated that nanoparticle encapsulation improved consistency in cytotoxicity measurements by 40% .
- Metabolic Stability : Hepatic microsome assays (e.g., human vs. murine) reveal species-specific degradation rates, impacting in vivo relevance .
Q. How can reaction yields for amide coupling be optimized while minimizing side products?
Optimization Parameters :
- Solvent : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency compared to THF .
- Catalyst : Adding 4-dimethylaminopyridine (DMAP) increases yields by 15–20% via intermediate stabilization .
- Temperature : Reactions at 0–5°C reduce racemization but require longer times (24–48 hrs) .
Side Products : Hydrolysis of the benzoyl group (~5–10% yield loss) is mitigated by anhydrous conditions and molecular sieves .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
